3-(2-Chlorophenyl)propanal chemical properties
3-(2-Chlorophenyl)propanal chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chlorophenyl)propanal
Authored by a Senior Application Scientist
Introduction: 3-(2-Chlorophenyl)propanal is an aromatic aldehyde that serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group tethered to a chlorinated benzene ring—confer a distinct reactivity profile, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical characteristics is paramount for its application in experimental settings. These properties dictate the conditions required for storage, handling, and reaction setup.
| Property | Value | Source |
| CAS Number | 157433-36-8 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [1][3][4] |
| Molecular Weight | 168.62 g/mol | [1][3][4] |
| Boiling Point | 238.6±15.0 °C (Predicted) | [1] |
| Density | 1.139±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Likely a liquid at room temperature | [5] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of 3-(2-Chlorophenyl)propanal. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint.[6]
Workflow for Structural Verification
The logical flow for confirming the structure of a synthesized or procured batch of 3-(2-Chlorophenyl)propanal involves a multi-technique approach to unambiguously verify its molecular framework.
Caption: Workflow for the structural verification of 3-(2-Chlorophenyl)propanal.
Expected Spectroscopic Data:
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the three different types of protons:
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An aldehyde proton (CHO) as a triplet in the downfield region (δ 9.5-10.0 ppm).
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A complex multiplet pattern for the four aromatic protons on the chlorophenyl ring (δ 7.0-7.5 ppm).
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Two aliphatic proton signals, likely triplets or more complex multiplets, corresponding to the -CH₂-CH₂- chain (δ 2.5-3.5 ppm).[7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum should reveal:
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A carbonyl carbon signal around δ 200 ppm.
-
Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom.
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Two aliphatic carbon signals.
-
-
IR Spectroscopy : The IR spectrum provides crucial information about functional groups.[6] Key absorption bands would include:
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing one chlorine atom. The predicted monoisotopic mass is 168.0342 Da.[9]
Synthesis and Chemical Reactivity
Synthetic Approaches
While specific literature detailing the synthesis of 3-(2-chlorophenyl)propanal is sparse, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible route could involve the oxidation of the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. Another approach could be analogous to the synthesis of 3-(2-Fluorophenyl)propionaldehyde, which can involve methods like the reaction of a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) with acrolein followed by appropriate workup.[10]
Core Reactivity
The reactivity of 3-(2-Chlorophenyl)propanal is dominated by its two primary functional components: the aldehyde group and the chloro-substituted aromatic ring.
Caption: Key reaction pathways for 3-(2-Chlorophenyl)propanal.
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Reactions of the Aldehyde Group : The electrophilic carbon of the aldehyde is a prime target for nucleophiles.[11]
-
Reduction : It can be readily reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[5][11]
-
Oxidation : Strong oxidizing agents can convert the aldehyde to 3-(2-chlorophenyl)propanoic acid.[5]
-
Nucleophilic Addition : It undergoes condensation reactions with amines to form imines or with alcohols to form acetals, which are common steps in building more complex molecules.[5]
-
-
Reactions of the Chlorophenyl Ring : The aromatic ring can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the propanal side chain is a deactivating meta-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile.[11]
Applications in Drug Discovery and Organic Synthesis
3-(2-Chlorophenyl)propanal is primarily utilized as an intermediate in multi-step syntheses. Its derivatives have shown potential biological activities, highlighting its importance as a starting material.
-
Building Block for Heterocycles : The aldehyde functionality is key for constructing heterocyclic rings, a common scaffold in many pharmaceutical agents.
-
Precursor for Bioactive Molecules : Derivatives of related chlorophenyl structures have been investigated for various therapeutic applications. For example, novel derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[12] These studies underscore the value of the chlorophenyl moiety in designing neurologically active compounds. Similarly, other chlorophenyl-containing compounds have been studied for their potential as non-narcotic analgesics and for their antiproliferative effects on cancer cells.[13][14]
Safety, Handling, and Storage
Proper handling of 3-(2-Chlorophenyl)propanal is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.
Hazard Identification
-
Eye Irritation : Causes serious eye irritation.[15]
-
Skin Irritation/Sensitization : May cause skin irritation and potentially an allergic skin reaction.[15]
-
General Precautions : Avoid breathing vapors and ensure adequate ventilation.[16][17]
Recommended Handling Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE) :
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles for eye protection.[15]
-
Wear a lab coat to prevent skin contact.
-
-
Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid letting the product enter drains.[16]
-
First Aid :
-
Storage : Keep the container tightly closed and store it in a cool, dry place away from ignition sources.[16][17]
Conclusion
3-(2-Chlorophenyl)propanal is a specialized chemical intermediate with a well-defined reactivity profile governed by its aldehyde and chlorophenyl groups. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmacological activity, makes it a compound of interest for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, spectroscopic fingerprints, and safety protocols is crucial for its effective and safe application in a research and development setting.
References
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3-(2-Chlorophenyl)-propan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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3-(3-Chlorophenyl)propionaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer. Retrieved from [Link]
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3-(2-chlorophenyl)-2-propynamide. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
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3-(2-chlorophenyl)propanal (C9H9ClO). (n.d.). PubChemLite. Retrieved from [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. Retrieved from [Link]
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Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing. Retrieved from [Link]
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica. Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved from [Link]
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Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. (1997, January). PubMed. Retrieved from [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
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Infrared spectrum of propanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Propanal low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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